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Compound of Interest

Compound Name: 4-Bromo-2-hydroxy-3-nitropyridine

Cat. No.: B12951524

Get Quote

\ J

Executive Summary & Structural Context

Compound: 4-Bromo-2-hydroxy-3-nitropyridine CAS (Analog/Isomer Reference): 23056-44-
2 (Parent: 4-Bromo-3-nitropyridine); 36953-37-4 (Parent: 4-Bromo-2-pyridone). Molecular
Formula: C

H
BrN

O

Molecular Weight: 218.99 g/mol (based on
Br)

The Tautomeric Equivalence

In solution (particularly in polar solvents like DMSO or Methanol) and the solid state, 2-
hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. For this compound, the
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electron-withdrawing nitro group at position 3 and bromine at position 4 stabilize the pyridone
form.

e Form A (Hydroxy): 4-Bromo-3-nitropyridin-2-ol (Aromatic character retained).

e Form B (Pyridone): 4-Bromo-3-nitro-2(1H)-pyridinone (Amide-like character, typically
dominant).

Spectroscopic Implication:
e |IR: Expect a strong Carbonyl (C=0) stretch rather than a simple aromatic C-O.

 NMR: Presence of a broad NH proton signal (11-14 ppm) rather than a sharp OH signal.

Synthesis & Impurity Profile Workflow

Understanding the synthesis is critical for assigning impurity peaks in spectra. The compound
is typically accessed via nitration of 4-bromo-2-pyridone or hydrolysis of 4-bromo-2-halo-3-
nitropyridine.
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Figure 1: Synthesis pathway highlighting the critical regioisomer impurity. The spectroscopic
distinction relies on H-H coupling patterns.

Mass Spectrometry (MS) Analysis
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Mass spectrometry provides the primary confirmation of the halogen content (Bromine pattern)
and the nitro group.

lonization Mode: Electrospray lonization (ESI) -
Negative/Positive Mode

» Preferred Mode: Negative Mode (ESI-) is often more sensitive for nitropyridones due to the
acidic NH proton.

¢ Positive Mode (ESI+): Observable as [M+H]

or [M+Na]

Isotopic Signature (The "Bromine Flag")

Bromine exists as two stable isotopes:

Br (50.7%) and

Br (49.3%). This results in a characteristic 1:1 doublet for the molecular ion.

m/z ( m/z (

lon Species Relative Intensity
Br) Br)

[M-H] 216.9 218.9 1:1

[M+H] 218.9 220.9 1:1

Fragmentation Pathway

Under collision-induced dissociation (CID), the following losses are diagnostic:

e Loss of NO

(Cleavage of the C-N bond).
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e Loss of CO:

(Characteristic of pyridones/cyclic amides).

e Loss of Br:
(Radical cleavage, less common in soft ionization but seen in El).

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional group environment, specifically distinguishing the
pyridone form from the hydroxypyridine form.

Wavenumber (cm

Functional Group Assignment & Notes
)
Indicates pyridone lactam
N-H Stretch 3000 — 3200 (Broad) form. Often obscured by H-
bonding.

Diagnostic. Strong amide
C=0 Stretch 1660 — 1690 carbonyl. Higher frequency

due to ring strain/conjugation.

NO Strong, sharp band.
1530 — 1550 o
(Asym) Asymmetric nitro stretch.
NO
1340 - 1360 Symmetric nitro stretch.
(Sym)
. Pyridine ring skeletal
C=C (Aromatic) 1580 — 1610

vibrations.

Interpretation Tip: Absence of a broad OH stretch >3300 cm

and presence of the C=0 band confirms the 2-pyridone tautomer in the solid state.

Nuclear Magnetic Resonance (NMR)
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NMR is the definitive tool for structural isomer differentiation. The substitution pattern (4-bromo,
3-nitro) leaves protons at positions 5 and 6.

Solvent: DMSO-d

is recommended due to the poor solubility of nitropyridones in CDCI

H NMR Data (400 MHz, DMSO-d )

The spectrum will display an AB system (two doublets) for the ring protons.

Chemical Shift

. ( L Coupling ( Assignment
Position Multiplicity .
Logic
» HZ)
» Ppm)

Acidic amide

proton;

NH (1) 125-135 Broad Singlet - exchangeable
with D

O.

Deshielded by
H-6 7.8-8.2 Doublet (d) adjacent

Nitrogen.

Shielded relative

to H-6; ortho
H-5 6.6-7.0 Doublet (d) coupling

confirms

adjacency.

Differentiation from Isomers:
e 4-Bromo-3-nitro: H-5 and H-6 are adjacent

Two Doublets.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12951524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ 4-Bromo-5-nitro; H-3 and H-6 are isolated

Two Singlets.

C NMR Data (100 MHz, DMSO-d )

Predicted shifts based on substituent additivity rules for pyridines.

Shift (
Carbon Assignment
» Ppm)
Carbonyl (C=0). Most
C-2 156.0 — 159.0
deshielded.
C-6 138.0 -142.0 CH adjacent to Nitrogen.
Quaternary C-NO
C-3 135.0 — 140.0
C-14 125.0-130.0 Quaternary C-Br.
C-5 108.0 — 115.0 CH beta to Nitrogen.

Experimental Protocol: Sample Preparation

To ensure reproducibility and high-quality spectra, follow this preparation workflow.
Protocol for NMR (DMSO-d )

e Mass: Weigh 5-10 mg of the solid compound.

e Solvent: Add 0.6 mL of DMSO-d

(99.9% D).

o Note: If the sample is not fully soluble, gentle heating (40°C) or sonication is permissible.
Avoid high heat (>80°C) to prevent degradation of the nitro group.
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o Reference: Ensure the solvent contains TMS (0.00 ppm) or reference the residual DMSO
pentet at 2.50 ppm.

e Acquisition:
o Scans: 16 (1H), 1024+ (13C).

o Relaxation Delay (D1): Set to = 2.0s to ensure integration accuracy of the aromatic
protons.

Protocol for LC-MS

e Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

o Concentration: 0.1 mg/mL.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
o Gradient: 5% to 95% Acetonitrile over 5 minutes.

e Detection: UV at 254 nm and MS (ESI +/-).
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o Tautomerism in Hydroxypyridines: Katritzky, A. R., et al. "The Tautomerism of Heterocycles."
Advances in Heterocyclic Chemistry. (Standard text confirming the pyridone preference for 2-
hydroxy-3-nitropyridines).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.medchemexpress.com/4-bromo-2-hydroxypyridine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12951524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. medchemexpress.com [medchemexpress.com]

» To cite this document: BenchChem. [Technical Deep Dive: Spectroscopic Characterization of
4-Bromo-2-hydroxy-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12951524/docs#technical-deep-dive-spectroscopic-
characterization-of-4-bromo-2-hydroxy-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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